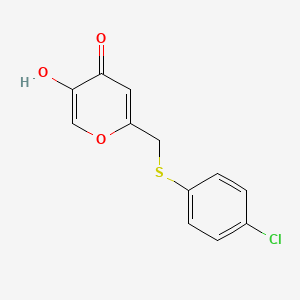
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is an organic compound that features a pyran ring with a hydroxyl group and a chlorophenylthio substituent
Wissenschaftliche Forschungsanwendungen
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of 4-chlorobenzenethiol with a suitable pyranone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of various substituted pyranone derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((4-bromophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- 2-(((4-methylphenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
- 2-(((4-nitrophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Uniqueness
2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is unique due to the presence of the chlorophenylthio group, which can impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGLKXPOEWPXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
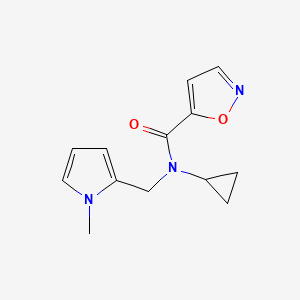
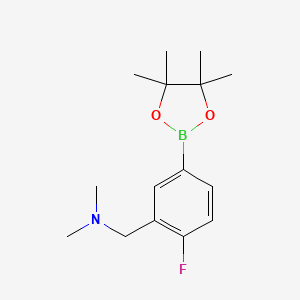
![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)
![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)
![1-[(4-methoxyphenyl)methyl]-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2362619.png)
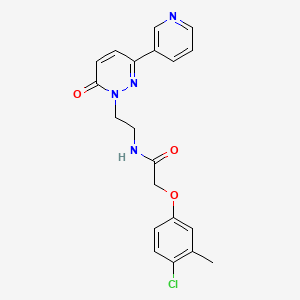
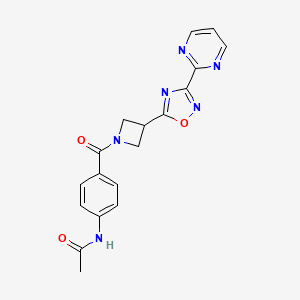
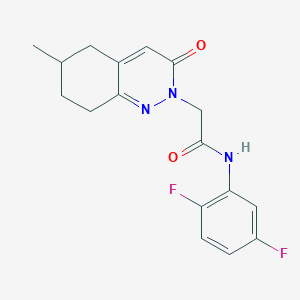

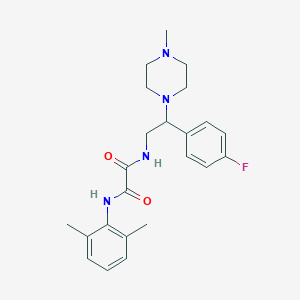
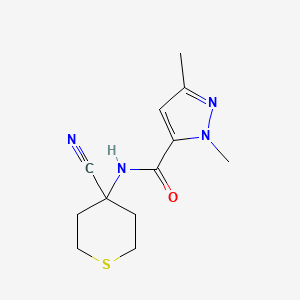
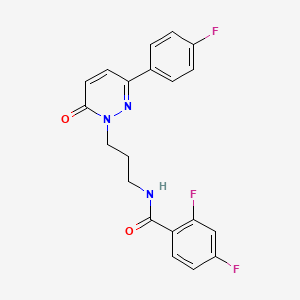
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

